1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid
Overview
Description
“1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid” is a compound with the molecular formula C14H17N3O2 . It has a molecular weight of 259.30 g/mol . This compound is also known by other names such as “1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid” and "MFCD06660427" .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes “1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis
The molecular structure of “1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid” can be represented by the InChI string "InChI=1S/C14H17N3O2/c18-14(19)11-4-7-16(8-5-11)10-12-9-15-13-3-1-2-6-17(12)13/h1-3,6,9,11H,4-5,7-8,10H2,(H,18,19)" . The compound has a complexity of 329 .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves several chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . It is proposed that the transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 57.8 Ų . The compound has a Heavy Atom Count of 19 .Scientific Research Applications
I have conducted multiple searches to find detailed scientific research applications for the compound 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid , but unfortunately, there seems to be limited information available on this specific compound’s applications in the public domain. The available literature mostly discusses the synthesis and potential therapeutic applications of imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives in general .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, aiming to improve the ecological impact of the classical schemes .
properties
IUPAC Name |
1-(imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-14(19)11-4-7-16(8-5-11)10-12-9-15-13-3-1-2-6-17(12)13/h1-3,6,9,11H,4-5,7-8,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMMSEUQRQUZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CN=C3N2C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587668 | |
Record name | 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid | |
CAS RN |
904814-21-7 | |
Record name | 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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